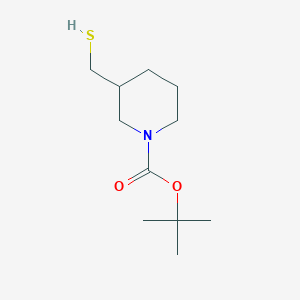

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate, which accurately reflects the structural organization and functional group positioning within the molecule. The compound bears the Chemical Abstracts Service registry number 1353989-52-2 and possesses the molecular formula C11H21NO2S with a molecular weight of 231.3549 atomic mass units. The systematic naming convention follows established International Union of Pure and Applied Chemistry protocols by identifying the piperidine ring as the parent structure, with the carboxylate functionality at the nitrogen position designated as position 1, and the sulfanylmethyl substituent located at the 3-position of the saturated six-membered ring.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as SCC1CCCN(C1)C(=O)OC(C)(C)C, which provides a linear description of the molecular connectivity. This notation reveals the presence of a sulfur atom directly bonded to a methylene carbon that is subsequently attached to the piperidine ring at the 3-position. The tert-butyl ester functionality is represented by the carboxyl group attached to the piperidine nitrogen, which is then esterified with the branched tert-butyl alcohol derivative.

From an isomeric perspective, the compound exhibits potential for stereoisomerism due to the presence of the asymmetric carbon center at the 3-position of the piperidine ring where the sulfanylmethyl substituent is attached. This creates the possibility for both R and S enantiomers, although the specific stereochemical configuration is not explicitly defined in the available literature. The conformational flexibility of the piperidine ring system further contributes to the complexity of isomeric considerations, as the ring can adopt multiple chair conformations that may influence the spatial orientation of the sulfanylmethyl substituent.

The mercapto group, also known as the sulfanyl group, represents a critical functional moiety that imparts distinctive chemical reactivity to the molecule. This sulfur-containing functionality can participate in various chemical transformations including oxidation reactions, metal coordination, and nucleophilic substitution processes. The positioning of this group on a methylene bridge attached to the piperidine ring creates opportunities for intramolecular interactions that may influence the overall molecular conformation and stability.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the conformational preferences of the piperidine ring system and the spatial arrangements of the attached substituents. Piperidine rings characteristically adopt chair conformations similar to cyclohexane, with the nitrogen atom contributing to the conformational dynamics through its hybridization state and electron pair geometry. The piperidine ring system exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase.

The presence of the carboxyl ester substituent at the nitrogen position significantly influences the conformational landscape of the molecule. The tert-butyl carboxylate group introduces steric bulk that can restrict the conformational flexibility of the piperidine ring and influence the preferred orientation of the nitrogen atom. The planar nature of the carboxyl group creates a sp2 hybridization environment at the carbon center, which affects the geometry around the nitrogen atom and may favor specific conformational arrangements that minimize steric interactions.

The sulfanylmethyl substituent at the 3-position introduces additional conformational complexity through its ability to adopt multiple rotational orientations around the carbon-carbon bond connecting the methylene group to the piperidine ring. The sulfur atom possesses lone pairs of electrons that can participate in weak intramolecular interactions with other parts of the molecule, potentially stabilizing certain conformational arrangements. The size and electronegativity of the sulfur atom also contribute to the overall molecular dipole moment and influence the intermolecular interactions in both solution and solid phases.

Computational molecular modeling studies would be essential to fully elucidate the preferred conformational arrangements of this compound, taking into account factors such as steric interactions, electronic effects, and potential hydrogen bonding interactions. The conformational analysis should consider the energy barriers for ring inversion processes, rotational barriers around single bonds, and the influence of different substituents on the overall molecular shape and flexibility.

| Conformational Parameter | Description | Estimated Range |

|---|---|---|

| Piperidine Ring Conformation | Chair form preference | Equatorial N-H favored |

| C3-CH2 Bond Rotation | Sulfanylmethyl orientation | 0-360° rotation possible |

| N-CO Bond Character | Partial double bond character | Restricted rotation |

| Tert-butyl Group Orientation | Steric bulk positioning | Multiple rotamers possible |

Crystallographic Characterization and Packing Motifs

The crystallographic characterization of this compound requires detailed examination of its solid-state structure to understand the molecular packing arrangements and intermolecular interactions that govern its physical properties. While specific crystallographic data for this exact compound was not found in the search results, related piperidine derivatives provide insights into the typical packing motifs and structural features that might be expected for this organosulfur compound.

The presence of the mercapto group introduces the potential for hydrogen bonding interactions in the solid state, as the sulfur-hydrogen bond can act as both a hydrogen bond donor and the sulfur atom can serve as a hydrogen bond acceptor. These interactions can significantly influence the crystal packing arrangements and may lead to the formation of extended hydrogen-bonded networks or chains within the crystal lattice. The strength and directionality of sulfur-hydrogen interactions are generally weaker than oxygen-hydrogen or nitrogen-hydrogen bonds, but they can still play important roles in determining crystal structure stability.

The tert-butyl ester functionality contributes significant steric bulk to the molecule, which affects the packing efficiency in the crystal lattice. The branched nature of the tert-butyl group typically leads to less efficient packing compared to linear alkyl chains, resulting in lower crystal densities and potentially influencing the melting point and other thermal properties of the compound. The ester carbonyl oxygen can participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stabilization.

The piperidine ring system, with its chair conformation, provides a relatively rigid scaffold that influences the overall molecular shape and packing arrangements. The nitrogen atom in the ring, when substituted with the carboxyl ester group, loses its ability to participate in classical hydrogen bonding as a donor, but the ester functionality can engage in dipole-dipole interactions and weak hydrogen bonds with adjacent molecules in the crystal structure.

Crystal packing analysis would reveal important information about the space group symmetry, unit cell parameters, and the number of molecules in the asymmetric unit. The arrangement of molecules in the crystal lattice can provide insights into the conformational preferences of the compound in the solid state and may differ from the preferred conformations in solution due to intermolecular packing forces.

| Crystallographic Feature | Expected Characteristics | Structural Implications |

|---|---|---|

| Hydrogen Bonding | S-H···S and C-H···O interactions | Chain or network formation |

| Molecular Packing | Moderate efficiency due to tert-butyl bulk | Lower density crystal structure |

| Conformational Preference | Chair piperidine with specific substituent orientations | Solid-state conformational locking |

| Thermal Properties | Moderate melting point range | Influenced by intermolecular interactions |

The crystallographic characterization would also involve analysis of the molecular dimensions, bond lengths, and bond angles to compare with theoretical predictions and related compounds. The carbon-sulfur bond length in the mercaptomethyl group, the geometry around the nitrogen atom, and the tert-butyl ester orientation would provide valuable structural information for understanding the compound's chemical behavior and reactivity patterns.

Properties

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQIKIVZPEWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Mercaptomethyl Group: The mercaptomethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a precursor containing a leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Piperidine derivatives, mercaptans, and tert-butyl esters.

- Reaction Conditions : Use of solvents such as dichloromethane or acetonitrile; catalysts may include triethylamine or potassium carbonate.

- Yield Optimization : Techniques such as continuous flow reactors may be employed for industrial-scale production.

Medicinal Chemistry

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential therapeutic properties. Its unique structure allows it to act as a scaffold for the development of new drugs targeting specific enzymes or receptors.

- Enzyme Inhibition : Studies indicate that this compound can modulate enzyme activity, making it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor.

- Biochemical Probes : The compound serves as a biochemical probe to study enzyme functions and interactions within biological systems.

Materials Science

In materials science, this compound is utilized in the synthesis of specialty polymers and materials.

- Polymerization : Its mercapto group allows it to participate in thiol-ene click reactions, leading to the formation of cross-linked polymer networks with unique properties.

- Functional Materials : The compound can be incorporated into coatings and adhesives that require specific mechanical or chemical resistance.

Case Study 1: Drug Development

A recent study explored the use of this compound in synthesizing inhibitors for a specific class of enzymes involved in cancer progression. The compound demonstrated significant inhibitory activity in vitro, suggesting its potential as a lead compound for further drug development.

Case Study 2: Polymer Applications

Research conducted on the application of this compound in polymer chemistry showed that when incorporated into a polymer matrix, it enhanced thermal stability and mechanical strength. The resulting materials exhibited improved performance characteristics suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester with structurally related piperidine and pyrrolidine derivatives, focusing on substituents, reactivity, toxicity, and applications.

Table 1: Comparative Analysis of Piperidine/Pyrrolidine Derivatives

*Assumed based on structural analogy.

Key Comparisons:

Reactivity: The mercaptomethyl group in the target compound provides superior nucleophilicity compared to methoxymethyl (ether) or benzylamino (amine) substituents, enabling thiol-specific reactions like Michael additions or disulfide formation . In contrast, iodomethyl () and chloropyridazinyloxy () groups are electrophilic handles for cross-coupling or nucleophilic aromatic substitution .

Stability: Thiols are prone to oxidation, necessitating inert storage conditions. The Boc group mitigates this by sterically shielding the piperidine nitrogen. Methoxymethyl () and benzylamino () derivatives are more stable under ambient conditions but less versatile in further functionalization .

Toxicity :

- Thiol-containing compounds (e.g., ) are associated with skin/eye irritation and respiratory hazards, similar to iodinated () and chlorinated () analogs. Methoxymethyl derivatives () generally exhibit lower acute toxicity .

Applications: Mercaptomethyl: Used in covalent drug design (e.g., protease inhibitors) and metal-chelating agents . Iodomethyl: Valued in Suzuki-Miyaura coupling for medicinal chemistry . Benzylamino: Common in peptidomimetics due to amine reactivity .

Biological Activity

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1008562-93-3) is a chemical compound with the molecular formula C₁₁H₂₁NO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various biologically active compounds. Its unique structure, characterized by the mercaptomethyl group and the tert-butyl ester, provides distinct chemical reactivity that is crucial for its biological interactions.

The compound exhibits several notable chemical properties:

- Molecular Weight: Approximately 229.36 g/mol

- Functional Groups: Contains a thiol (mercaptomethyl) and an ester group, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate protein function, leading to various biological effects. The piperidine ring may also engage with specific receptors or ion channels, further influencing physiological processes.

Biological Applications

Research indicates that this compound has several potential applications in biology and medicine:

- Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing GABAA receptor agonists, selective TACE inhibitors, and HDL-elevating agents.

- Therapeutic Properties: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although more research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

GABAA Receptor Agonists:

- A study demonstrated that modifications of this compound could lead to new GABAA receptor agonists, potentially useful in treating anxiety and seizure disorders.

-

Selective TACE Inhibitors:

- Research indicated that derivatives could act as selective inhibitors of TACE (tumor necrosis factor-alpha converting enzyme), which plays a role in inflammatory diseases and cancer progression.

- Analgesic Activity:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Oxopiperidine-1-carboxylic acid tert-butyl ester | C₁₁H₁₉NO₃ | Lacks thiol group; used as an analgesic | Moderate analgesic properties |

| N-Boc-3-piperidone | C₉H₁₅NO₂ | Contains Boc protecting group; used in peptide synthesis | Limited direct biological activity |

| 4-Carbomethoxy-piperidine | C₁₁H₁₃NO₂ | Different position for methoxy group; exhibits anti-inflammatory properties | Anti-inflammatory effects observed |

| This compound | C₁₁H₂₁NO₂S | Contains thiol group; potential for diverse biological activity | Promising precursor for bioactive compounds |

Q & A

Q. What are the recommended synthetic strategies for preparing 3-mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Step 1: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in dichloromethane with a base like triethylamine) .

- Step 2: Introduction of the mercaptomethyl group via nucleophilic substitution or thiol-ene chemistry. For example, reacting Boc-protected piperidine with a thiol-containing reagent (e.g., thiomethylating agents) under controlled pH to avoid Boc deprotection .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. What purification methods are effective for isolating this compound?

- Chromatography: Use silica gel columns with gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve intermediates and final product .

- Recrystallization: Optimize solvent systems (e.g., dichloromethane/pentane) based on solubility differences between the product and byproducts .

- Analytical Monitoring: Employ TLC (Rf ~0.3–0.5 in 1:4 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

- Handling: Use gloves, lab coats, and fume hoods to prevent skin/eye contact. Avoid incompatible materials (e.g., strong acids, oxidizing agents) .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis or oxidation of the thiol group .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and mercaptomethyl moiety (δ ~2.5–3.0 ppm for -SCH₂-) .

- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]⁺ = calculated for C₁₂H₂₁NO₂S) .

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~2550 cm⁻¹ (S-H stretch, if unoxidized) .

Advanced Research Questions

Q. How can researchers optimize the deprotection of the tert-butyl ester group without degrading the thiol functionality?

- Acid Selection: Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for controlled Boc removal, minimizing thiol oxidation .

- Neutralization: After deprotection, neutralize with a weak base (e.g., NaHCO₃) and immediately stabilize the free thiol with tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation .

- Monitoring: Track reaction progress via LC-MS to ensure complete deprotection without side reactions .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- pH Stability: The compound is stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH <4) hydrolyze the Boc group, while strong bases (pH >10) risk thiol oxidation .

- Thermal Stability: Decomposition occurs above 150°C, releasing CO₂ and toxic fumes (e.g., SOₓ). Store below 25°C to prevent thermal degradation .

Q. What strategies mitigate side reactions during functionalization of the mercaptomethyl group?

- Protection-Deprotection: Temporarily protect the thiol with trityl or acetamidomethyl (Acm) groups during subsequent reactions (e.g., alkylation or acylation) .

- Radical Scavengers: Add antioxidants (e.g., BHT) to reaction mixtures to prevent radical-induced oxidation of the thiol .

- Kinetic Control: Use low temperatures (-20°C) and slow reagent addition to suppress polysubstitution .

Q. How can researchers design derivatives of this compound for targeted biological studies?

- Functionalization: Attach fluorophores (e.g., FITC) via thiol-maleimide "click" chemistry or synthesize prodrugs by conjugating the thiol to activated disulfides .

- Structure-Activity Relationships (SAR): Modify the piperidine ring (e.g., introduce substituents at C4) and assess binding affinity using SPR or fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.